molecular formula C15H9NO3 B5880162 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one

5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5880162
M. Wt: 251.24 g/mol
InChI Key: FCRLYYQMRWSKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of matrix metalloproteinases by binding to their active sites.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one is its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential applications in material science, such as the development of new polymers and coatings. Furthermore, the compound could be further studied for its anticancer, antiviral, and anti-inflammatory activities, with the aim of developing new drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 5-methoxyanthranilic acid with hydroxylamine hydrochloride and sodium acetate in acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In addition, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, 5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

10-methoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c1-18-11-7-6-10-12-13(11)14(17)8-4-2-3-5-9(8)15(12)19-16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLYYQMRWSKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-6H-anthra[1,9-cd][1,2]oxazol-6-one

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